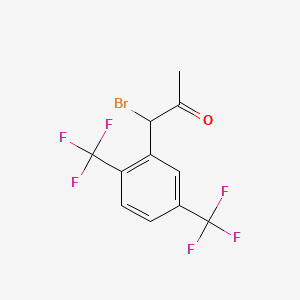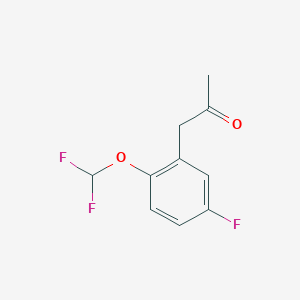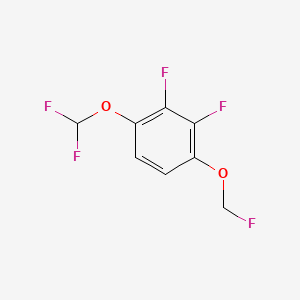
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H4F5O2 This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions. The methoxy groups can be introduced through the reaction of the corresponding phenol with methanol in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: KF, CsF, NaOH, methanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Difluoro-3-fluoromethoxybenzene
- 1,2-Difluoro-4-methoxybenzene
- 1,3-Difluoro-2-methoxybenzene
Uniqueness
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethoxy)benzene is unique due to the specific arrangement of fluorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity compared to other similar compounds. These properties make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5F5O2 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,3-difluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-4-1-2-5(15-8(12)13)7(11)6(4)10/h1-2,8H,3H2 |
InChI Key |
ZWOVCOCZNYJLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCF)F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


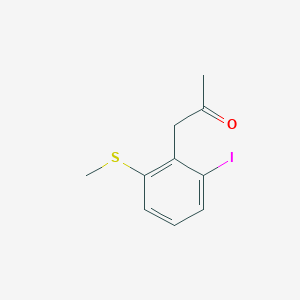
![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)
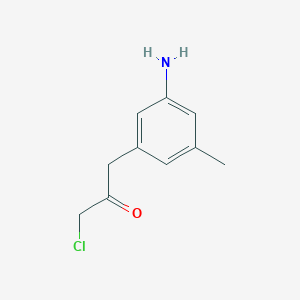

![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
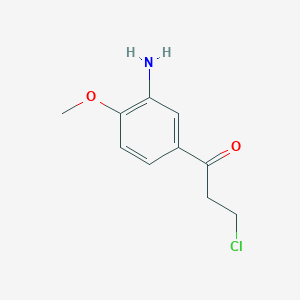
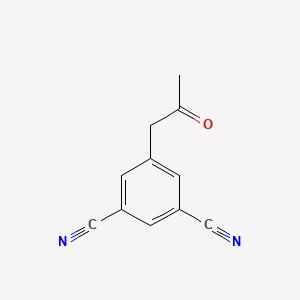
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)



